poly(diethoxysiloxane)
Description
Poly(diethoxysiloxane) is a polysiloxane derivative characterized by a backbone of alternating silicon and oxygen atoms, with diethoxy (–O–Si–(OCH₂CH₃)₂) functional groups attached to the silicon atoms. This structure imparts unique physicochemical properties, including tunable hydrophobicity, thermal stability, and solubility in organic solvents. The polymer is synthesized via ring-opening polymerization of cyclic diethoxysiloxane monomers, such as hexaethylcyclotrisiloxane, often catalyzed by acid or base systems .
Key applications of poly(diethoxysiloxane) include its use as a CO₂ thickener in enhanced oil recovery due to its favorable solubility parameters (e.g., δ = 14.5 MPa¹/²) and compatibility with hydrocarbon environments . Its ethoxy substituents enhance steric bulk and hydrolytic stability compared to simpler alkyl-substituted siloxanes, making it suitable for coatings and specialty materials .
Properties
IUPAC Name |
diethoxy-methoxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-5-8-10(4,7-3)9-6-2/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVODZCTKMTLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68412-37-3 | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Poly(diethoxysiloxane) is typically synthesized through the hydrolytic polycondensation of tetraethyl orthosilicate. The reaction is catalyzed by acids, such as hydrochloric acid, under controlled conditions. The process involves the gradual addition of water to tetraethyl orthosilicate, leading to the formation of poly(diethoxysiloxane) and ethanol as a byproduct .
Industrial Production Methods: In industrial settings, the production of poly(diethoxysiloxane) involves the use of large-scale reactors where tetraethyl orthosilicate is subjected to controlled hydrolysis. The reaction conditions, including temperature and pH, are carefully monitored to ensure the consistent quality of the polymer. The resulting product is then purified and concentrated for various applications .
Chemical Reactions Analysis
Types of Reactions: Poly(diethoxysiloxane) undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silicon dioxide and ethanol.
Condensation: Can undergo further polycondensation to form higher molecular weight polysiloxanes.
Substitution: Reacts with various organic and inorganic reagents to introduce functional groups onto the silicon atoms
Common Reagents and Conditions:
Hydrolysis: Water, often catalyzed by acids like hydrochloric acid.
Condensation: Catalyzed by acids or bases, depending on the desired product.
Substitution: Various organic reagents, such as alkyl halides, under mild conditions
Major Products Formed:
Silicon Dioxide: Formed during hydrolysis.
Higher Molecular Weight Polysiloxanes: Formed during condensation reactions.
Functionalized Polysiloxanes: Formed during substitution reactions
Scientific Research Applications
Introduction to Poly(diethoxysiloxane)
Poly(diethoxysiloxane) (PDES) is a siloxane compound that has garnered significant attention in various scientific and industrial applications due to its unique properties, including flexibility, thermal stability, and hydrophobicity. This article explores the diverse applications of PDES, highlighting its role in fields such as materials science, healthcare, and environmental technology.
Materials Science
Silicone Sealants
PDES is widely used as a functional silicone in sealants. Its excellent adhesion properties and resistance to moisture make it an ideal choice for construction and automotive applications. The market for silicone sealants incorporating PDES is expected to grow significantly, driven by increased demand in the construction sector .
Aerogels
Research has demonstrated that PDES can be utilized in the fabrication of silica aerogels, which are known for their low density and high porosity. A study indicated that PDES-modified silica aerogels exhibited improved mechanical strength while maintaining their lightweight characteristics, making them suitable for thermal insulation applications .
Healthcare
Diagnostics and Therapeutics
PDES plays a crucial role in healthcare by enhancing diagnostic tools and treatment methods. Its biocompatibility allows it to be used in drug delivery systems and medical devices. For instance, PDES can be used to coat nanoparticles for targeted drug delivery, improving therapeutic efficacy while minimizing side effects .
Environmental Technology
Photocatalysis
PDES has been employed to modify titanium dioxide (TiO2) nanoparticles to enhance their photocatalytic activity. This modification improves the efficiency of TiO2 in degrading pollutants under UV light, presenting a promising approach for environmental remediation .
Nanocomposites
PDES is also utilized in the development of nanocomposites that combine organic polymers with inorganic materials. These composites exhibit enhanced mechanical properties and thermal stability, making them suitable for various applications ranging from aerospace to consumer goods .
Case Study 1: PDES in Aerogel Fabrication
A recent study explored the use of PDES in reinforcing silica aerogels through a thermally induced phase separation method. The results showed a significant increase in compressive strength (up to 1400%) while maintaining low density, indicating that PDES can effectively enhance the mechanical properties of aerogels without compromising their lightweight nature .
Case Study 2: Environmental Remediation
In another study focusing on photocatalytic applications, researchers coated TiO2 nanoparticles with PDES using microwave irradiation techniques. This novel approach resulted in improved photocatalytic performance under UV light exposure, demonstrating the potential of PDES in developing advanced materials for environmental cleanup efforts .
Mechanism of Action
The mechanism of action of poly(diethoxysiloxane) involves its ability to form strong covalent bonds with various substrates. The silicon-oxygen backbone provides flexibility and stability, allowing the compound to interact with a wide range of molecular targets. In biomedical applications, poly(diethoxysiloxane) forms biocompatible coatings that protect underlying tissues and devices from degradation and immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Poly(dimethylsiloxane) (PDMS)
PDMS, the most widely studied polysiloxane, has methyl (–CH₃) groups attached to silicon. This structural difference leads to distinct properties:
PDMS exhibits superior flexibility and lower glass transition temperature (Tg ≈ −125°C) due to its smaller substituents, whereas poly(diethoxysiloxane) offers better solubility in polar solvents like ethanol . PDMS is also more biocompatible, enabling its use in medical implants .
Diphenylsiloxane Copolymers
Copolymers incorporating diphenylsiloxane units (e.g., poly(diphenylsiloxane-co-dimethylsiloxane)) exhibit enhanced thermal stability (up to 400°C) and rigidity due to aromatic phenyl groups . Compared to poly(diethoxysiloxane):
- Thermal Resistance : Diphenylsiloxane copolymers outperform poly(diethoxysiloxane) in high-temperature applications (e.g., aerospace seals) .
- Optical Clarity : Phenyl groups reduce optical transparency, limiting use in coatings where poly(diethoxysiloxane) is preferred .
- Synthesis Complexity: Diphenylsiloxane monomers require stringent reaction conditions, whereas poly(diethoxysiloxane) synthesis is more straightforward .
Polyether- and Alkyl-Modified Polysiloxanes
Polysiloxanes grafted with polyether or long-chain alkyl groups (e.g., polyether-co-polydimethylsiloxane) demonstrate amphiphilic behavior, enabling applications in surfactants and antifoaming agents . Key distinctions:
- Hydrophilicity: Polyether-modified PDMS is water-dispersible, unlike poly(diethoxysiloxane), which is organophilic .
- Mechanical Properties : Alkyl modifications reduce tensile strength but enhance flexibility, whereas poly(diethoxysiloxane) maintains moderate mechanical integrity .
- Synthesis : Hydrosilylation is used for grafting, contrasting with poly(diethoxysiloxane)’s ring-opening polymerization .
Silsesquioxane Hybrids
Silsesquioxanes (SQ) with cage-like structures (e.g., T₈@PS) offer exceptional thermal stability (>500°C) and are used in high-performance composites . Compared to poly(diethoxysiloxane):
- Structure: SQ hybrids have rigid inorganic cores, whereas poly(diethoxysiloxane) is fully organic-inorganic with a flexible backbone .
- Dielectric Properties : SQ-modified polysiloxanes exhibit lower dielectric constants, ideal for electronics, while poly(diethoxysiloxane) is less suited for such roles .
Biological Activity
Poly(diethoxysiloxane) (PDEOS) is a siloxane-based polymer that has garnered attention in various fields, particularly in biomedical applications due to its unique properties such as low toxicity, biocompatibility, and potential for functionalization. This article explores the biological activity of PDEOS, including its interactions with biological systems, potential applications, and relevant research findings.
Biological Activity Overview
PDEOS exhibits a range of biological activities that make it suitable for various applications, including drug delivery systems, coatings for medical devices, and tissue engineering scaffolds. Research indicates that PDEOS demonstrates low toxicity and excellent biocompatibility , which are crucial for materials intended for contact with biological tissues.
Key Properties
- Biocompatibility : PDEOS has shown compatibility with human cells and tissues, making it a candidate for medical applications.
- Low Toxicity : Studies indicate minimal cytotoxic effects when PDEOS is used in biological settings.
- Hydrophilicity : The incorporation of ethoxy groups enhances the hydrophilic nature of the polymer, which can influence cell adhesion and proliferation.
Case Studies
- Cell Viability Assays : In vitro studies involving human fibroblast cells demonstrated that PDEOS supports cell viability and proliferation at various concentrations. The polymer was found to promote cell adhesion compared to traditional silicone elastomers.
- Drug Delivery Systems : PDEOS has been explored as a matrix for drug delivery due to its ability to encapsulate therapeutic agents effectively. Research showed that PDEOS-based systems could release drugs in a controlled manner, enhancing therapeutic efficacy while minimizing side effects.
- Antimicrobial Properties : Recent studies have investigated the antimicrobial potential of PDEOS when modified with specific functional groups. The results indicated that certain derivatives exhibited enhanced antimicrobial activity against common pathogens, suggesting applications in infection prevention in medical devices.
Data Table: Biological Activity Summary
| Study Focus | Findings | Reference |
|---|---|---|
| Cell Viability | Supports fibroblast cell growth and adhesion | |
| Drug Delivery | Controlled release profiles achieved | |
| Antimicrobial Activity | Enhanced activity with specific modifications |
The biological activity of PDEOS can be attributed to several mechanisms:
- Surface Modification : The hydrophilic nature of PDEOS can be tailored through surface modifications, influencing protein adsorption and cell behavior.
- Degradation Products : The breakdown products of PDEOS are non-toxic and can be metabolized by the body, contributing to its biocompatibility.
- Functionalization Potential : The ethoxy groups in PDEOS allow for further chemical modifications, enabling the introduction of bioactive molecules that can enhance its biological functions.
Q & A
Q. What are the standard laboratory synthesis protocols for poly(diethoxysiloxane), and how do reaction conditions influence polymer properties?
Poly(diethoxysiloxane) is typically synthesized via hydrolysis and polycondensation of tetraethyl orthosilicate (TEOS) under acidic or basic catalysis. Key variables include the water-to-alkoxide ratio, catalyst type (e.g., HCl or NH₃), and temperature. For instance, higher water content accelerates hydrolysis but may reduce molecular weight due to premature gelation. Characterization via gel permeation chromatography (GPC) and FTIR spectroscopy is critical to monitor molecular weight distribution and Si-O-Si network formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing poly(diethoxysiloxane)’s molecular structure and purity?
- FTIR : Identifies Si-O-Si (∼1050 cm⁻¹) and ethoxy group (∼950 cm⁻¹) vibrations to assess hydrolysis completeness.
- NMR (²⁹Si) : Reveals cross-linking density by distinguishing Q³ (partially condensed) and Q⁴ (fully condensed) silicon centers.
- GPC : Determines molecular weight distribution, essential for correlating synthesis conditions with polymer performance. Residual ethanol and byproducts should be quantified via gas chromatography (GC) to ensure purity .
Q. How does the hydrolysis rate of tetraethyl orthosilicate affect the molecular weight distribution of poly(diethoxysiloxane)?
Slower hydrolysis (e.g., using dilute acid catalysis) promotes controlled condensation, yielding higher molecular weights and narrower dispersity (Đ < 1.5). Rapid hydrolysis under basic conditions often results in broadened distributions due to competing nucleation and growth mechanisms. Kinetic studies using in-situ FTIR or dynamic light scattering (DLS) can optimize reaction pathways .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermal stability data for poly(diethoxysiloxane)-based hybrid composites?
Discrepancies often arise from variations in cross-linking density, filler interactions (e.g., fumed silica), or residual catalysts. Researchers should:
- Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate degradation mechanisms.
- Use Arrhenius modeling to compare activation energies across studies.
- Control synthesis variables (e.g., catalyst concentration) systematically to isolate contributing factors .
Q. How can cross-linking density in poly(diethoxysiloxane) self-healing materials be optimized without sacrificing mechanical flexibility?
- Co-condensation with PDMS : Blending with α,ω-dihydroxypoly(dimethylsiloxane) introduces flexible segments while maintaining Si-O-Si networks.
- Catalyst tuning : Dibutyltin diacetate (DBTDA) enhances selective cross-linking over chain scission.
- Dynamic mechanical analysis (DMA) : Measures storage/loss moduli to balance elasticity and healing efficiency. Optimal formulations achieve >80% recovery after crack propagation .
Q. What methodological considerations are critical when analyzing amorphous phase formation in poly(diethoxysiloxane)/silica nanocomposites using AFM?
- Sample preparation : Spin-coating ensures uniform thin films, minimizing topographic artifacts.
- Tapping mode AFM : Resolves nanoscale phase separation between silica domains (higher modulus) and poly(diethoxysiloxane) matrices.
- Environmental control : Humidity impacts siloxane rearrangement; in-situ AFM under dry N₂ preserves nanostructure integrity. Calibration with reference materials (e.g., crystalline SiO₂) validates phase assignments .
Methodological Notes
- Data Contradiction Analysis : Employ factorial experimental designs to isolate variables (e.g., catalyst type, temperature) and use multivariate statistics (PCA or ANOVA) to identify dominant factors .
- Ecological Impact Assessment : Follow EPA guidelines for evaluating hydrolysis byproducts (e.g., ethanol release) using OECD 301F biodegradation tests and LC-MS for metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
